2-fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-Fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar core structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their therapeutic potential and broad range of chemical properties.
Uniqueness
2-Fluoro-N-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C15H12FN3O2 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-fluoro-N-(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H12FN3O2/c1-8-6-12-13(19-15(21)18-12)7-11(8)17-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
VWDWSYAFSKLQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.